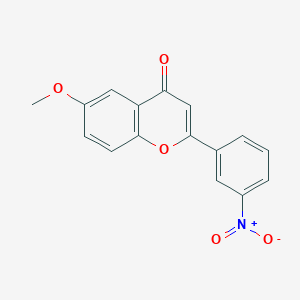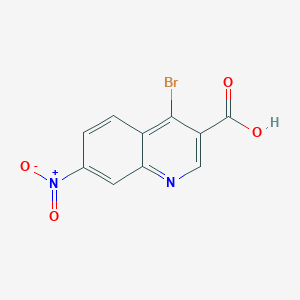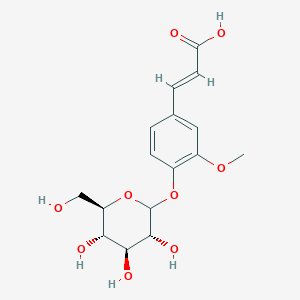
6-Methoxy-2-(3-nitrophenyl)-4H-1-benzopyran-4-one
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
6-Methoxy-2-(3-nitrophenyl)-4H-chromen-4-one is a chemical compound that belongs to the class of chromones Chromones are known for their diverse biological activities and are often used in medicinal chemistry
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 6-Methoxy-2-(3-nitrophenyl)-4H-chromen-4-one typically involves the condensation of appropriate starting materials under specific reaction conditions. One common method involves the use of 3-nitrobenzaldehyde and 6-methoxy-2-hydroxyacetophenone as starting materials. The reaction is usually carried out in the presence of a base, such as potassium carbonate, and a solvent like ethanol. The mixture is heated under reflux conditions to facilitate the condensation reaction, leading to the formation of the desired chromone compound.
Industrial Production Methods
While specific industrial production methods for 6-Methoxy-2-(3-nitrophenyl)-4H-chromen-4-one are not well-documented, the general approach would involve scaling up the laboratory synthesis methods. This would include optimizing reaction conditions, such as temperature, solvent, and reaction time, to achieve higher yields and purity. Additionally, industrial production may involve the use of continuous flow reactors to enhance efficiency and scalability.
Chemical Reactions Analysis
Types of Reactions
6-Methoxy-2-(3-nitrophenyl)-4H-chromen-4-one can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to introduce additional functional groups or modify existing ones.
Reduction: The nitro group can be reduced to an amino group under appropriate conditions.
Substitution: The methoxy group can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as hydrogen gas with a palladium catalyst or sodium borohydride can be used.
Substitution: Nucleophiles like thiols or amines can be used in substitution reactions, often in the presence of a base.
Major Products
Oxidation: Products may include carboxylic acids or aldehydes.
Reduction: The major product would be the corresponding amino derivative.
Substitution: Products would vary depending on the nucleophile used, resulting in different functionalized chromones.
Scientific Research Applications
6-Methoxy-2-(3-nitrophenyl)-4H-chromen-4-one has several scientific research applications:
Chemistry: It is used as a building block in the synthesis of more complex organic molecules.
Biology: The compound’s potential biological activities, such as anti-inflammatory and antioxidant properties, are of interest in biological research.
Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases.
Industry: It may be used in the development of new materials or as an intermediate in the synthesis of other valuable compounds.
Mechanism of Action
The mechanism of action of 6-Methoxy-2-(3-nitrophenyl)-4H-chromen-4-one is not fully understood. it is believed to interact with specific molecular targets and pathways in biological systems. For example, the compound may inhibit certain enzymes or modulate signaling pathways involved in inflammation or oxidative stress. Further research is needed to elucidate the exact molecular mechanisms and targets.
Comparison with Similar Compounds
Similar Compounds
6-Methoxy-2-(3-nitrophenyl)-4-quinolinecarboxylic acid: This compound has a similar structure but with a quinoline ring instead of a chromone ring.
3-Nitrophenyl derivatives: Compounds with a 3-nitrophenyl group attached to different core structures.
Uniqueness
6-Methoxy-2-(3-nitrophenyl)-4H-chromen-4-one is unique due to its specific substitution pattern on the chromone ring, which may confer distinct chemical and biological properties compared to other similar compounds
Properties
CAS No. |
921942-54-3 |
|---|---|
Molecular Formula |
C16H11NO5 |
Molecular Weight |
297.26 g/mol |
IUPAC Name |
6-methoxy-2-(3-nitrophenyl)chromen-4-one |
InChI |
InChI=1S/C16H11NO5/c1-21-12-5-6-15-13(8-12)14(18)9-16(22-15)10-3-2-4-11(7-10)17(19)20/h2-9H,1H3 |
InChI Key |
YQGXPWOCCDJOKN-UHFFFAOYSA-N |
Canonical SMILES |
COC1=CC2=C(C=C1)OC(=CC2=O)C3=CC(=CC=C3)[N+](=O)[O-] |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![4-Methyl-3-[2-morpholin-4-yl-6-[2-(oxan-2-yloxy)ethoxy]pyridin-4-yl]aniline](/img/structure/B11831163.png)
![(1S,6S)-3-(4-nitrobenzenesulfonyl)-1-phenyl-3-azabicyclo[4.1.0]heptane-6-carbaldehyde](/img/structure/B11831175.png)
![(2S,3R)-2-(2-bromophenyl)-3-[(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)methyl]-2,3-dihydro-1H-indole](/img/structure/B11831184.png)
![Piperidinyl]amino]sulfonyl]-1-naphthalenyl]-2-methyl-](/img/structure/B11831190.png)

![7H-Pyrrolo[2,3-d]pyrimidine, 2-chloro-7-[trans-4-[[(1,1-dimethylethyl)dimethylsilyl]oxy]cyclohexyl]-](/img/structure/B11831196.png)
![N-(4-Methylphenyl)-N-[(trimethylsilyl)oxy]benzamide](/img/structure/B11831197.png)
![4-Ethynyl-N-[(1S)-1-(naphthalen-1-yl)ethyl]benzamide](/img/structure/B11831199.png)

![5-fluoro-3-(tetramethyl-1,3,2-dioxaborolan-2-yl)-1-{[2-(trimethylsilyl)ethoxy]methyl}-1H-pyrrolo[2,3-b]pyridine](/img/structure/B11831212.png)




